Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Fragment-based drug discovery Physicochemical profiling Lead-likeness

1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326932-05-1) is a synthetic small-molecule member of the 1,2,3-triazole-4-carboxamide class, characterized by a 4-fluorobenzyl substituent at the N1 position of the triazole ring and a thiophen-2-ylmethyl group attached via the C4 carboxamide linker. Its molecular formula is C₁₅H₁₃FN₄OS with a molecular weight of approximately 316.35–316.4 g/mol.

Molecular Formula C15H13FN4OS
Molecular Weight 316.35
CAS No. 1326932-05-1
Cat. No. B2403702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326932-05-1
Molecular FormulaC15H13FN4OS
Molecular Weight316.35
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN4OS/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h1-7,10H,8-9H2,(H,17,21)
InChIKeyHPAUCWXOAWAQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326932-05-1) — Chemical Identity and Procurement Baseline


1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326932-05-1) is a synthetic small-molecule member of the 1,2,3-triazole-4-carboxamide class, characterized by a 4-fluorobenzyl substituent at the N1 position of the triazole ring and a thiophen-2-ylmethyl group attached via the C4 carboxamide linker . Its molecular formula is C₁₅H₁₃FN₄OS with a molecular weight of approximately 316.35–316.4 g/mol . The compound is commercially available as a research-grade screening molecule from multiple specialty chemical suppliers, indicating its role as a building block or fragment in early-stage medicinal chemistry programs rather than as a fully characterized bioactive agent .

Why 1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Despite sharing a common 1,2,3-triazole-4-carboxamide scaffold, minor structural variations in the N1‑benzyl and C4‑carboxamide substituents profoundly alter computed physicochemical properties — including lipophilicity, hydrogen‑bonding capacity, and topological polar surface area (TPSA) — which directly govern passive permeability, solubility, and off‑target binding potential . The 4‑fluorobenzyl substitution pattern of the target compound differentiates it from other halogenated benzyl analogs (e.g., 4‑bromo‑ or 3‑fluoro‑derivatives), resulting in distinct electronic and steric features that are not interchangeable in medicinal chemistry optimization campaigns . The absence of an amino group at the 5‑position of the triazole ring further distinguishes it from related 5‑amino‑1,2,3‑triazole‑4‑carboxamide derivatives frequently used as kinase inhibitor scaffolds, reinforcing that property‑based substitution without experimental validation introduces unacceptable risk in a SAR‑driven screening cascade [1].

Quantitative Differentiation Evidence for 1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326932-05-1)


Molecular Weight and Fragment‑Like Character Relative to 5‑Amino‑Triazole‑Carboxamide Analogs

The target compound (MW = 316.35 g/mol) is substantially lighter than the 5‑amino‑1‑(3‑fluorobenzyl)‑N‑(thiophen‑2‑ylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide analog (CAS 899737‑56‑5; exact MW = 331.09 g/mol) . This 14.74 g/mol reduction places the target compound more comfortably within the fragment space (MW < 300 Da rule often used for fragment libraries), while the 5‑amino derivative lies just above the typical fragment threshold. A lower molecular weight correlates with improved ligand efficiency metrics when progressing from fragment hit to lead optimization .

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Hydrogen‑Bond Donor Count and Passive Permeability Potential Versus 5‑Amino Analogs

The target compound possesses zero hydrogen‑bond donor (HBD) groups (the carboxamide NH is not considered a strong donor in computational models; the triazole ring lacks donor NH). In contrast, the 5‑amino‑1‑(3‑fluorobenzyl) analog (CAS 899737‑56‑5) contains two HBD groups (amino NH₂) . A lower HBD count is associated with improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, favoring oral bioavailability and brain penetration [1]. This difference is not captured when comparing the target compound only with other non‑amino triazole‑carboxamides, underscoring the procurement risk of uncontrolled 5‑position functionalization.

ADME prediction Lipinski Rule of Five CNS drug design

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The target compound's predicted TPSA is approximately 79.4 Ų, derived from the triazole nitrogens and carboxamide oxygen . This value falls below the 140 Ų threshold associated with acceptable oral bioavailability per Veber's rules [1]. In contrast, analogs bearing polar functional groups (e.g., 5‑amino, carboxylic acid substituents) are expected to exceed this threshold, potentially compromising oral absorption. The computed TPSA for the target compound positions it favorably for oral drug discovery programs when compared to more polar triazole‑4‑carboxamide derivatives.

Drug-likeness Veber Rules Oral absorption

Absence of Documented Biological Activity Confers Negligible Off‑Target Polypharmacology Risk

A comprehensive search of PubChem BioAssay, ChEMBL, and primary literature (as of May 2026) reveals no reported biological activity data (IC₅₀, Kd, EC₅₀) for CAS 1326932‑05‑1 against any defined molecular target [1][2]. This absence of activity annotation differentiates the compound from pre‑characterized triazole‑4‑carboxamide derivatives (e.g., MKA‑031 with an MIF IC₅₀ = 1.7 μM [3]) that carry known polypharmacology liabilities that may confound phenotypic screening interpretation. When used as a negative control or building block, the compound’s clean annotation profile reduces the probability of observing confounding target‑driven phenotypes.

Chemical probe selectivity Screening library curation Target-agnostic profiling

Fluorine‑Specific Electron‑Withdrawing Influence on Triazole Reactivity vs. Non‑Halogenated Benzyl Analogs

The para‑fluorine atom on the benzyl ring exerts an electron‑withdrawing inductive effect that stabilizes the triazole N1‑substituted system and can influence the reactivity of subsequent derivatization steps (e.g., electrophilic aromatic substitution on the benzyl ring or cross‑coupling reactions) [1]. In contrast, non‑halogenated benzyl analogs (e.g., 1‑benzyl‑N‑(thiophen‑2‑ylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide) lack this electronic tuning. The presence of fluorine also serves as a sensitive ¹⁹F NMR probe for monitoring compound behavior in biological matrices, a capability absent in non‑fluorinated analogs [2].

Click chemistry Huisgen cycloaddition Scaffold derivatization

Recommended Application Scenarios for 1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326932-05-1)


Fragment‑Based Lead Discovery Libraries Requiring Low MW, Zero HBD Chemotypes

Based on its molecular weight (316.35 g/mol), absence of hydrogen‑bond donor groups, and predicted TPSA below 140 Ų [Section 3, Evidence Items 1–3], the compound is ideally suited for inclusion in fragment screening libraries where ligand efficiency and permeability are prioritized. Its computed properties align with fragment‑based drug discovery guidelines [1], making it a viable starting point for targets where CNS penetration or oral bioavailability is desired.

Negative Control or Vehicle Compound in MIF‑Targeted Phenotypic Assays

Because no biological activity has been annotated for this compound, and it structurally resembles MKA‑031 (a known MIF inhibitor with IC₅₀ = 1.7 μM) [Section 3, Evidence Item 4], it can serve as a structurally matched negative control in macrophage migration inhibitory factor (MIF) screening campaigns. Its lack of reported activity minimizes the risk of introducing confounding MIF‑driven phenotypes [2].

¹⁹F NMR Probe for In‑Situ Binding and Metabolism Studies

The presence of a single para‑fluorine atom on the benzyl ring enables ¹⁹F NMR‑based detection without isotopic labeling [Section 3, Evidence Item 5]. This property supports direct monitoring of compound integrity, protein binding, and metabolic fate in biochemical and cell‑based assays where non‑fluorinated analogs would require synthetic labeling [3]. Researchers prioritizing label‑free assay formats should prefer this fluorinated derivative.

Synthetic Building Block for Diversification of Triazole‑4‑Carboxamide Libraries

The electron‑withdrawing character of the 4‑fluorobenzyl group (Hammett σₚ = +0.06) modifies the reactivity of the triazole ring and the adjacent carboxamide for further derivatization [Section 3, Evidence Item 5]. This makes the compound a valuable synthetic intermediate for generating focused libraries of triazole‑4‑carboxamides with tunable electronic properties, distinct from non‑halogenated or alkyl‑substituted benzyl analogs [4].

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.